(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
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Overview
Description
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl groups and a pentan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of hydroxyl groups and the pentan-3-yloxy group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The pentan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
(3R,4S,5S)-4,5-Dihydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1
Properties
Molecular Formula |
C12H20O5 |
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Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3R,4S,5S)-4,5-dihydroxy-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H20O5/c1-3-8(4-2)17-10-6-7(12(15)16)5-9(13)11(10)14/h6,8-11,13-14H,3-5H2,1-2H3,(H,15,16)/t9-,10+,11-/m0/s1 |
InChI Key |
BIXKRUVZERQGCI-AXFHLTTASA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@@H]1O)O)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1O)O)C(=O)O |
Origin of Product |
United States |
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